4-Cyanopyridine

描述

Historical Context and Evolution of 4-Cyanopyridine Research

The study of this compound is intrinsically linked to the broader development of pyridine (B92270) chemistry. A common industrial synthesis method involves the ammoxidation of 4-methylpyridine (B42270) (also known as γ-picoline), where 4-methylpyridine reacts with ammonia (B1221849) and air in the presence of a catalyst. chemicalbook.comchemicalbook.comgoogle.com This process is highly efficient, with conversion rates for 4-methylpyridine reported to be above 99% and yields of this compound exceeding 98%. chemicalbook.comchemicalbook.comgoogle.com

Historically, a significant driver for this compound research was its role as a key intermediate in the production of the anti-tuberculosis drug isoniazid (B1672263) (isonicotinic acid hydrazide). jubilantingrevia.comguidechem.comwikipedia.orgresonancesl.com The synthesis of isoniazid from this compound highlighted the compound's industrial and medicinal importance early on. wikipedia.org

Over time, research evolved from its initial focus on pharmaceutical intermediates to exploring its broader synthetic utility. Scientists began utilizing this compound as a precursor for other valuable chemical entities. These include isonicotinic acid, obtained through hydrolysis, and 4-dimethylaminopyridine (B28879) (DMAP), a highly efficient acylation catalyst. chemicalbook.comguidechem.comresonancesl.comfishersci.ca This expansion of its applications marked a crucial step in recognizing this compound as a versatile platform molecule in organic synthesis.

Significance and Versatility in Contemporary Chemical Sciences

In modern chemical research, this compound is valued for its remarkable versatility, stemming from the distinct reactivity of its pyridine nitrogen and its cyano group. This dual functionality allows it to be a crucial building block for a diverse array of complex molecules. a2bchem.com Its significance is evident across several key areas:

Organic Synthesis: It serves as an essential intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. jubilantingrevia.coma2bchem.comgoogle.com Its derivatives are being investigated for a range of pharmacological activities, including anticancer and antimicrobial properties. chemicalbook.comresearchgate.net For example, it is a precursor in the synthesis of 4-aminopyridine, an important intermediate for various antibiotics. guidechem.com

Coordination Chemistry and Materials Science: The pyridine nitrogen atom allows this compound to act as a monodentate ligand, coordinating to a metal center. researchgate.netrsc.org Furthermore, it can function as a bidentate ligand, using both the pyridine and the nitrile nitrogen atoms to form linear bridges between metal atoms. researchgate.netrsc.org This bridging capability is instrumental in the construction of coordination polymers and metal-organic frameworks (MOFs), materials with potential applications in gas storage, catalysis, and separation. researchgate.netrsc.org Research has demonstrated the formation of chain and layered structures in transition metal complexes using this compound as a ligand. researchgate.net

Crystal Engineering: this compound is used in the controlled synthesis of cocrystals, particularly with dicarboxylic acids. researchgate.netd-nb.info By forming specific intermolecular interactions, such as hydrogen bonds, it helps in designing new materials with desired physical properties, a field of significant interest for the development of active pharmaceutical ingredients (APIs). researchgate.net

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₄N₂ |

| Molecular Weight | 104.11 g/mol nih.gov |

| Appearance | White to off-white crystals or powder chemicalbook.comjubilantingrevia.com |

| Melting Point | 76-79 °C chemicalbook.com |

| Boiling Point | 196 °C chemicalbook.com |

| Water Solubility | 3.2 g/100 mL (16.4 °C) chemicalbook.com |

| IUPAC Name | pyridine-4-carbonitrile fishersci.ca |

| CAS Number | 100-48-1 chemicalbook.com |

Scope of Research and Key Scientific Questions Addressed

Contemporary research on this compound is focused on leveraging its unique structural and electronic features to address fundamental scientific questions and develop new technologies. Key areas of investigation include:

Advanced Synthesis and Catalysis: A primary research question is how to develop more efficient and novel synthetic routes utilizing this compound. For instance, recent studies have explored the metal-free synthesis of C-4 substituted pyridine derivatives by generating a pyridine-boryl radical from this compound and bis(pinacolato)diboron (B136004). acs.org This opens new avenues for creating complex molecules under mild conditions. acs.org Additionally, its derivatives are explored as Lewis bases to enhance the performance of catalysts in reactions like olefin epoxidation. mdpi.com

Biochemical Probes: A significant area of research involves using this compound as a tool to study complex biological systems. It has been successfully employed as a versatile spectroscopic probe for enzymes like cytochrome P450 BM3. a2bchem.comchemicalbook.com By binding to the heme iron, it allows for the determination of substrate dissociation constants and the estimation of heme reduction potentials, providing crucial insights into the enzyme's mechanism without requiring complex instrumentation. chemicalbook.com

Functional Materials Design: A central question in materials science is how to design and construct materials with tailored properties. This compound is at the forefront of this research, particularly in the creation of novel coordination polymers and metal-organic frameworks. researchgate.netrsc.org Scientists are investigating how its linear bridging capability can be used to control the dimensionality and topology of these frameworks, aiming to create materials with specific magnetic, optical, or porous properties. researchgate.net

Medicinal Chemistry: The development of new therapeutic agents remains a critical goal. The cyanopyridine scaffold is being actively explored for the design and synthesis of novel drug candidates. chemicalbook.com Research has shown that cyanopyridine derivatives can act as inhibitors for enzymes like Pim-1 kinase, which is implicated in cancer, making them promising leads for new cancer therapies. acs.org

The table below highlights some of the key compounds synthesized using this compound as a precursor.

| Precursor | Synthesized Compound | Significance/Application |

| This compound | Isoniazid | Anti-tuberculosis drug jubilantingrevia.comresonancesl.com |

| This compound | Isonicotinic Acid | Pharmaceutical intermediate chemicalbook.comfishersci.caresearchgate.net |

| This compound | 4-Dimethylaminopyridine (DMAP) | "Super catalyst" for acylation reactions guidechem.comresonancesl.com |

| This compound | 4-Aminopyridine | Intermediate for sweeteners and antibiotics guidechem.com |

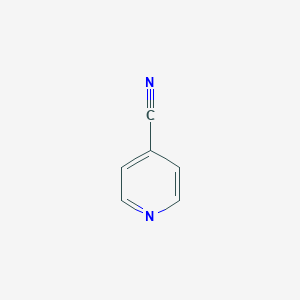

Structure

2D Structure

属性

IUPAC Name |

pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2/c7-5-6-1-3-8-4-2-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHQHTOMRSGBNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041528 | |

| Record name | 4-Pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Off-white crystals with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | 4-Pyridinecarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Cyanopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20030 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.31 [mmHg] | |

| Record name | 4-Cyanopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20030 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-48-1 | |

| Record name | 4-Cyanopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonicotinonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinecarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isonicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRIDINECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY3226D010 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Reaction Pathways of 4 Cyanopyridine

Radical-Mediated Reactions Involving 4-Cyanopyridine

Pyridine-Boryl Radical Generation and Reactivity

C-4 Substituted Pyridine (B92270) Synthesis via Radical Addition/Coupling

A significant application of this compound lies in its ability to participate in radical addition and coupling reactions, leading to the formation of C-4 substituted pyridine derivatives. This approach often involves the generation of pyridine-boryl radicals, which are formed in situ from this compound and bis(pinacolato)diboron (B136004). These bifunctional radicals act as both pyridine precursors and radical sources. Computational and experimental studies have demonstrated that these pyridine-boryl radicals can react with various substrates, such as α,β-unsaturated ketones, aldehydes, ketones, aryl imines, and alkynones, via a radical addition/C-C coupling mechanism. This methodology has also been successfully applied to the late-stage modification of complex pharmaceutical molecules acs.orgresearchgate.netnih.govnju.edu.cnuiowa.eduresearchgate.netnih.govresearchgate.net.

For instance, a metal-free synthesis utilizes this compound and bis(pinacolato)diboron to generate pyridine-boryl radicals. These radicals can then undergo homolytic cleavage of C-X bonds (where X = Br, I) in perfluoroalkyl halides. The resulting perfluoroalkyl radicals add to alkenes, followed by a selective cross-coupling with the pyridine-boryl radicals, leading to alkene difunctionalization products with a quaternary carbon center nih.gov. This process is often thermally induced and exhibits broad substrate scope and good functional group compatibility nih.gov.

Photocatalytic Transformations

Photocatalysis has emerged as a powerful tool for activating this compound, enabling a range of selective transformations under mild conditions.

Switchable Chemodivergent Benzylation

4-Cyanopyridines are particularly amenable to single-electron transfer (SET) reduction, forming kinetically stable dearomatized radical anions. These intermediates can then couple with other radicals, leading to ipso-substitution upon cyanide extrusion, thereby accessing C4-functionalized pyridines. In contrast, the Minisci reaction typically functionalizes pyridines at the C2 position. A notable development is the photocatalytic strategy that allows for switchable control over the benzylation of 4-cyanopyridines. By employing a single photoredox catalyst and judiciously choosing different photocatalyst quenchers, researchers can selectively direct the reaction towards either C4-selective ipso-substitution (via radical coupling) or C2-selective Minisci-type addition. This chemodivergent approach enables the synthesis of regioisomeric C4 or C2 benzylated pyridines from the same starting materials rsc.orgunibo.itdntb.gov.uaurv.cat. Mechanistic investigations have elucidated the origin of this chemoselectivity switch, often involving the generation of benzyl (B1604629) radicals from N-F bond activation of 2-alkyl N-fluorobenzamides rsc.orgunibo.iturv.cat.

Visible-Light-Induced Acylative Pyridylation of Styrenes

A photocatalyst-free approach has been developed for the visible-light-induced acylative pyridylation of styrenes using 4-acyl-1,4-dihydropyridines (DHPs) and 4-cyanopyridines. In this transformation, 4-acyl-1,4-DHPs serve a dual role: they act as photoreductants to generate the radical anion of this compound via SET, and as radical precursors to produce acyl radicals. The reaction proceeds under mild conditions, exhibits a broad substrate scope, and demonstrates good functional group tolerance. It can even be performed under sunlight irradiation. Mechanistic studies, including Hammett analysis, suggest that the rate-limiting step is the single electron transfer between the 4-acyl-1,4-DHPs and 4-cyanopyridines researchgate.netnih.govacs.orgmdpi.com. This method allows for the synthesis of β-aryl-β-pyridinyl ketones.

Organophotocatalytic Decarboxylative Aminoalkylation

4-Cyanopyridines are also utilized in organophotocatalytic decarboxylative aminoalkylation reactions with N-arylglycines. This process leads to the formation of 4-(aminomethyl)pyridine (B121137) derivatives through a radical-radical cross-coupling mechanism. The reaction is typically carried out under redox-neutral conditions, featuring simple operation, readily available starting materials, and a broad substrate scope. Mechanistic investigations suggest the involvement of a proton-coupled electron-transfer (PCET) process, facilitating the SET between the reduced photocatalyst and this compound in the presence of N-arylglycines. This method offers a metal-free and mild route to functionalized pyridines rsc.orgrsc.orgresearchgate.netresearchgate.net.

Radical Anion Intermediates and Reaction Mechanisms

The reactivity of this compound in many of these transformations is underpinned by the formation of radical anion intermediates. Upon single-electron transfer (SET) reduction, this compound generates a stable radical anion. This intermediate can then participate in various subsequent reactions, such as coupling with other radicals or undergoing further transformations like cyanide extrusion. For instance, in the switchable chemodivergent benzylation, the initial SET to this compound forms a radical anion, which is a key species in the subsequent radical coupling pathway rsc.orgunibo.itnih.govresearchgate.net. Similarly, in the acylative pyridylation of styrenes, the 4-acyl-1,4-DHPs reduce this compound to its radical anion intermediate, which is crucial for the reaction mechanism nih.govacs.org. The generation and subsequent reactions of these radical anion intermediates are central to understanding the selectivity and efficiency of these synthetic methods.

Transformations of this compound Derivatives

While the focus is on this compound itself, its derivatives also undergo various transformations. For example, 2,6-dibromo-4-cyanopyridine (B1594755) is a halogenated pyridine derivative that participates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it interacts with palladium catalysts. Its synthesis typically involves bromination and cyanation steps, starting from pyridine-4-carboxylic acid derivatives or 4-hydroxybenzonitrile (B152051) derivatives benchchem.com. The cyano group in these derivatives influences their electron-withdrawing properties and reactivity.

Data Table: Summary of Photocatalytic Transformations Involving this compound

| Reaction Type | Key Reagents/Conditions | Product Type | Selectivity | Key Intermediates/Mechanisms | References |

| Switchable Chemodivergent Benzylation | This compound, 2-alkyl N-fluorobenzamides, Photoredox catalyst, Photocatalyst quencher | C4 or C2 Benzylated Pyridines | C4/C2 | SET reduction to radical anion, radical coupling (C4) or Minisci-type addition (C2) | rsc.orgunibo.iturv.cat |

| Visible-Light-Induced Acylative Pyridylation | This compound, Styrenes, 4-acyl-1,4-dihydropyridines (DHPs), Visible light | β-aryl-β-pyridinyl ketones | N/A | SET to form radical anion, acyl radical generation | researchgate.netnih.govacs.orgmdpi.com |

| Organophotocatalytic Decarboxylative Aminoalkylation | This compound, N-arylglycines, Photocatalyst, Visible light | 4-(aminomethyl)pyridine derivatives | N/A | Radical-radical cross-coupling, proton-coupled electron transfer (PCET) | rsc.orgrsc.orgresearchgate.netresearchgate.net |

| Perfluoroalkylative Pyridylation of Alkenes | This compound, Alkenes, Perfluoroalkyl halides (Rf-X), B2pin2, Thermal or Photoredox | Alkene difunctionalization products | N/A | This compound-boryl radical generation, C-X homolysis, radical addition, radical cross-coupling | nih.gov |

Compound List

this compound

Pyridine-boryl radicals

Bis(pinacolato)diboron

α,β-unsaturated ketones

Aldehydes

Ketones

Aryl imines

Alkynones

Perfluoroalkyl halides

Alkenes

2-alkyl N-fluorobenzamides

Benzyl radicals

Radical anions

Styrenes

4-acyl-1,4-dihydropyridines (DHPs)

Acyl radicals

β-aryl-β-pyridinyl ketones

N-arylglycines

4-(aminomethyl)pyridine derivatives

2,6-Dibromo-4-cyanopyridine

4-hydroxybenzonitrile derivatives

Pyridine-4-carboxylic acid derivatives

Coordination Chemistry and Supramolecular Assemblies of 4 Cyanopyridine

Synthesis and Characterization of 4-Cyanopyridine Coordination Compounds

Carboxylate-Bridged Dimeric Complexes

This compound is frequently employed as an axial ligand in dimeric metal complexes, particularly in copper(II) carboxylates that adopt the characteristic paddle-wheel or lantern geometry. In these structures, two metal ions are bridged by four carboxylate ligands, forming a Cu₂(O₂CR)₄ core, with the axial positions occupied by monodentate ligands. This compound coordinates through its pyridine (B92270) nitrogen atom to one of the copper centers, completing a distorted square pyramidal coordination sphere around each metal ion.

Table 1: Examples of Carboxylate-Bridged Dimeric Complexes with this compound

| Metal Ion | Carboxylate Ligand | This compound Role | Structure Type | Key Stabilizing Interactions |

| Cu(II) | Caprylate (Octanoate) | Axial Ligand | Paddle-wheel Dimer | C–H···O |

| Cu(II) | 2-Chlorobenzoate | Axial Ligand | Paddle-wheel Dimer | C–H···O, C–H···Cl |

| Cu(II) | 4-Formylbenzoate | Axial Ligand | Paddle-wheel Dimer | C–H···O, C–H···π |

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of this compound to act as both a monodentate ligand (via the pyridine nitrogen) and a bidentate bridging ligand (via both pyridine nitrogen and nitrile nitrogen) makes it a valuable building block for coordination polymers and MOFs. When acting as a bidentate linker, it can form linear M–py–C≡N–M bridges, which are conducive to the construction of extended one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks.

Several transition metal complexes featuring this compound in polymeric structures have been reported. For example, nickel(II) and manganese(II) complexes with halide counterions, such as [NiCl₂(4-CNpy)]n, exhibit layered structures where this compound acts as a bidentate ligand, connecting metal centers in a linear fashion. Other studies have explored silver(I) and copper(I) complexes where this compound contributes to the formation of 1D chains or 2D networks, often in conjunction with other ligands like phthalic acid or thiocyanate. The specific dimensionality and topology of these coordination polymers are highly dependent on the metal ion, counterions, and reaction conditions.

pH-Dependent Self-Assembly in Coordination Polymers

The self-assembly of coordination polymers can be significantly influenced by the pH of the reaction medium, affecting the protonation state of ligands and the speciation of metal ions. In systems involving this compound, pH control has been demonstrated to lead to diverse structural outcomes.

For instance, in cadmium(II) coordination compounds synthesized from CdSO₄, this compound, and sodium azide, varying the pH impacts the resulting architecture. At weakly acidic pH values (6.0–7.0), mononuclear species are favored. However, under weakly alkaline conditions (pH 7.0–9.0), the system preferentially forms 3D coordination polymers. Similarly, silver(I) coordination complexes incorporating this compound and phthalic acid have shown pH-dependent structural transitions. At lower pH values (5.0 and 6.9), zero-dimensional (0D) mononuclear and tetranuclear motifs are observed. As the pH increases to 9.4, the assembly shifts towards the formation of 1D chain structures. These findings highlight the critical role of pH in directing the self-assembly process and controlling the dimensionality of the resulting coordination architectures.

Table 2: Examples of Coordination Polymers and MOFs Involving this compound

| Metal Ion | Ligand(s) | Dimensionality | This compound Role | Key Intermolecular Interactions |

| Cu(II) | Cl⁻, 4-CNpy | Layered | Bidentate bridge | CN···CN, C–H···O |

| Mn(II) | Cl⁻, 4-CNpy | Layered | Bidentate bridge | CN···CN, C–H···O |

| Ni(II) | Cl⁻, 4-CNpy | Layered | Bidentate bridge | CN···CN, C–H···O |

| Cu(I) | SCN⁻, 4-CNpy | 1D Chain | Monodentate | - |

| Cd(II) | SO₄²⁻, OH⁻, 4-pyridyltetrazole, 4-CNpy | 3D Polymer | Co-ligand | pH-dependent assembly |

| Ag(I) | Hpta, 4-CNpy | 0D Mononuclear | Monodentate | pH-dependent assembly |

| Ag(I) | Hpta, 4-CNpy | 0D Tetranuclear | Monodentate | pH-dependent assembly |

| Ag(I) | pta, 4-CNpy | 1D Chain | Monodentate | pH-dependent assembly |

Intermolecular Interactions and Supramolecular Architectures

The supramolecular chemistry of this compound is significantly influenced by a range of non-covalent interactions, which dictate the packing arrangements and the formation of extended networks in the solid state. These interactions include hydrogen bonding, nitrile-nitrile dipole-dipole interactions, and anion–π interactions.

Nitrile-Nitrile (CN···CN) Dipole-Dipole Interactions

The nitrile group (–C≡N) is a polar functional group, and the nitrile moieties of this compound molecules can engage in dipole-dipole interactions. Antiparallel CN···CN interactions are frequently observed and are considered significant in stabilizing the supramolecular architecture of coordination polymers and organic crystals. These interactions, where the nitrogen atom of one nitrile group approaches the carbon atom of another, can be comparable in strength to hydrogen bonds. In several metal complexes, these antiparallel nitrile–nitrile interactions have been identified as key stabilizing forces within polymeric chains or layered structures, sometimes being enhanced by the coordination of this compound to a metal center. T-shaped CN···CN contacts have also been reported.

Anion–π Interactions

Anion–π interactions represent a non-covalent attractive force between an anion and the electron-rich π system of an aromatic ring or a polarized functional group. This compound can participate in these interactions, with the π system of its pyridine ring or the polarized nitrile group acting as the π-electron donor. These interactions are often observed with halide anions, nitrate (B79036) ions, or other negatively charged species. For instance, chloride ligands in metal complexes have been shown to form weak anion–π interactions with the coordinated this compound moiety. Similarly, anion–π(CN) interactions involving water molecules and the nitrile group have been reported. The presence of these interactions further contributes to the intricate supramolecular assemblies formed by this compound-containing compounds.

Halogen Bonding (XB) in Co-Crystals

This compound serves as an effective halogen bond (XB) acceptor, particularly through its nitrogen atoms. The nitrile nitrogen (NCN) and the pyridine nitrogen (Npy) can both participate in these interactions with suitable halogen bond donors, such as iodinated aromatic compounds ras.ruresearchgate.netrsc.orgrsc.org. Studies investigating the co-crystallization of this compound with halogen bond donors like 1,3- and 1,4-diiodotetrafluorobenzene (B1199613) (DITFB) reveal that DITFB molecules form I⋯N XBs with both the pyridine and nitrile nitrogen atoms of this compound ras.rursc.orgrsc.org. In contrast, other XB donors like 1,4-diiodo(difluoromethylene)alkane and diiodoacetylene (B13749442) primarily interact with the pyridine nitrogen ras.rursc.orgrsc.org. The strength of these I⋯N halogen bonds is comparable to hydrogen bonds and plays a significant role in stabilizing supramolecular assemblies ras.rursc.org. For example, in co-crystals with halogenated benzoic acids, this compound has been shown to participate in halogen bonding iucr.org. The nitrile function of this compound exhibits a consistent preference for halogen bonding, while the pyridine moiety tends to engage more in hydrogen bonding ras.rursc.org.

Tetrel Bonding (C···dz2-PtII)

A notable interaction involving this compound is tetrel bonding, specifically observed in platinum(II) complexes. In cyclometallated platinum(II) complexes featuring a 4-cyanopyridyl urea (B33335) ligand, a C···dz2-PtII tetrel bond has been identified mdpi.comnih.govacs.orgresearchgate.net. This interaction occurs when the carbon atom of the cyano group in the this compound moiety forms a non-covalent contact with the dz2 orbital of a platinum(II) center mdpi.comnih.govacs.orgresearchgate.net. Theoretical calculations have demonstrated that this interaction, characterized by a dz2(Pt)→π*(PyCN) charge transfer (CT), makes a significant contribution to the total stacking forces within supramolecular dimers mdpi.comnih.govresearchgate.net. This type of interaction highlights the role of the metal center as a Lewis base, acting as an acceptor in the tetrel bond mdpi.comnih.govresearchgate.net. For instance, in dimers of a platinum(II) complex with a 4-cyanopyridyl urea ligand, the CCN···Pt contacts were observed with distances in the range of 3.419 Å mdpi.com.

Energy Frameworks and Synthon Analysis

The concept of energy frameworks and synthon analysis provides a powerful tool for understanding and predicting the supramolecular assembly of this compound and its co-crystals ras.rursc.orgmdpi.comacs.org. Energy frameworks represent the energetic contributions of various intermolecular interactions within a crystal lattice. By analyzing these frameworks, researchers can identify and rank the importance of different supramolecular synthons – the fundamental building blocks of supramolecular structures.

In the context of this compound co-crystals, the "aufbau" synthon approach, combined with energy frameworks, helps to understand how the native 2D zigzag chains of this compound dissociate into 1D dimers upon co-crystallization with halogen bond donors ras.rursc.org. This analysis allows for the prediction of potential pathways for molecular fragmentation and subsequent association with co-former molecules ras.rursc.org. For example, studies comparing co-crystals of this compound with different diiodotetrafluorobenzene isomers (1,3- and 1,4-DITFB) revealed that while the energies of the intermolecular I⋯N interactions were similar (−11.6 kJ/mol vs. −12.3 kJ/mol), subtle differences in homomolecular aggregation and lattice efficiency influenced the final supramolecular architecture researchgate.netrsc.org. This underscores the importance of considering the crystal as a whole when designing supramolecular materials researchgate.net.

Applications in Medicinal and Agricultural Chemistry

Pharmaceutical Applications and Drug Development

4-Cyanopyridine is a versatile chemical compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and their intermediates. google.com Its unique chemical structure and reactivity are leveraged in the development of drugs across various therapeutic categories. google.com

This compound is a fundamental intermediate in the pharmaceutical and agrochemical industries for producing a range of pyridine (B92270) derivatives. google.comguidechem.com It is a precursor for compounds such as isonicotinamide (B137802) and 4-aminopyridine, which are important intermediates for various antibiotics. guidechem.com The compound is also used to synthesize 4-dimethylaminopyridine (B28879) (DMAP), a highly efficient acylation catalyst. guidechem.com Furthermore, the cyanopyridine scaffold is integral to the structure of certain modern therapeutics. For instance, neratinib, an irreversible pan-HER kinase inhibitor used in cancer therapy, contains a cyanopyridine component. nih.gov Its role extends to the synthesis of herbicides, showcasing its broad utility in creating complex chemical structures. google.com

Derivatives of cyanopyridine have demonstrated significant potential in oncology research, exhibiting inhibitory activities against various cancer cell lines. acs.org Research has shown that certain cyanopyridine derivatives display broad-spectrum cytotoxic activity. nih.gov For example, a series of cyanopyridine derivatives were tested against four human tumor cell lines: HepG-2 (liver cancer), HCT-116 (colon cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). nih.gov

Specifically, compounds bearing 3-aminophenyl, 4-methoxyphenyl (B3050149), and 4-bromophenyl groups at the 6-position of the pyridine ring showed notable cytotoxicity. nih.gov These compounds are being investigated as potential inhibitors of Pim-1 kinase, a target implicated in cancer development. nih.gov Further studies on cyanopyridine-based 1,3,4-oxadiazole (B1194373) derivatives also reported potent activity against the MCF-7 cell line. oaji.net Another study highlighted 3-cyanopyridine (B1664610) derivatives with high cell-growth-inhibitory effects against MCF-7, NCI-H460 (non-small cell lung cancer), and SF-268 (central nervous system cancer) cell lines. nih.gov

Table 1: Cytotoxic Activity of Selected this compound Derivatives

| Compound Derivative | Cancer Cell Line | IC₅₀ (μM) | Source |

|---|---|---|---|

| Cyanopyridine with 3-aminophenyl group (4b) | HepG2 | 9.14 ± 0.45 | nih.gov |

| Cyanopyridine with 4-methoxyphenyl group (4c) | HepG2 | 6.95 ± 0.34 | nih.gov |

| Cyanopyridine with 4-methoxyphenyl group (4c) | MCF-7 | 8.11 ± 0.41 | nih.gov |

| Cyanopyridine with 4-bromophenyl group (4d) | MCF-7 | 9.87 ± 0.49 | nih.gov |

| Cyanopyridine with 4-bromophenyl group (4d) | HCT-116 | 9.92 ± 0.47 | nih.gov |

| Cyanopyridine-based 1,3,4-oxadiazole (4e) | MCF-7 | 8.352 | oaji.net |

The cyanopyridine scaffold is a key structural motif in the development of new antimicrobial and antifungal agents. acs.org Various studies have synthesized and evaluated cyanopyridine derivatives for their efficacy against a range of bacterial and fungal strains. nih.govnih.gov A study on 2-amino-3-cyanopyridine (B104079) derivatives found that several compounds exhibited significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species. nih.govnih.gov For instance, compounds 4b, 4f, 4h, 4j, and 4p from one study showed maximum activity that was comparable to standard reference drugs. nih.gov

Table 2: Antimicrobial Activity of Selected Cyanopyridine Derivatives

| Derivative Class | Target Organism | Activity Noted | Source |

|---|---|---|---|

| 2-Amino-4,6-diphenylpyridine-3-carbonitrile (IIh) | E. coli (Gram-negative) | Significant Activity | nih.gov |

| 2-Amino-4,6-diphenylpyridine-3-carbonitrile (IId, IIf) | S. aureus (Gram-positive) | Good Activity | nih.gov |

| 4,6-disubstituted-2-amino-3-cyanopyridines (4b, 4f, 4h, 4j, 4p) | Various bacterial and fungal strains | Activity comparable to reference standards | nih.gov |

The therapeutic potential of cyanopyridine derivatives extends beyond antimicrobial and anticancer applications, with research indicating a variety of other biological activities. acs.orgoaji.net

Anti-inflammatory Activity: Several series of cyanopyridine derivatives have been synthesized and shown to possess potent anti-inflammatory properties. nih.govnih.gov In one study, 2-amino-3-cyanopyridine derivatives were evaluated, with some compounds demonstrating remarkable anti-inflammatory effects when compared to the standard drug indomethacin. nih.govnih.gov The structure-activity relationship (SAR) analyses revealed that specific substitutions on the pyridine nucleus were key to this activity. nih.gov

Antihypertensive Activity: The pyridine ring is a core component of many dihydropyridine-type calcium channel blockers used to treat hypertension. nih.govresearchgate.net While not all are direct derivatives of this compound, the cyanopyridine nucleus is recognized for its presence in compounds with diverse biological activities, including antihypertensive effects. oaji.net Research into new pyrimidine (B1678525) derivatives, which are structurally related to pyridines, has also yielded compounds with significant antihypertensive and calcium channel blockade activity. researchgate.net

Antiviral Activity: The cyanopyridine scaffold is being explored for the development of antiviral agents. acs.org Reviews on the topic highlight that cyanopyridine derivatives have shown a range of biological effects, including antiviral activity. acs.org For example, pyrimido[4,5-d]pyrimidines, which are related heterocyclic structures, have demonstrated selective efficacy against human coronaviruses (HCoV-229E and HCoV-OC43). mdpi.com

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules, like existing drugs, to create novel analogues with potentially improved properties. This approach can accelerate the exploration of structure-activity relationships and the optimization of lead compounds. A metal-free synthesis method has been developed that utilizes a pyridine-boryl radical generated from this compound. This transformation has been successfully applied to the late-stage modification of a complex pharmaceutical molecule, demonstrating the utility of this compound in advanced synthetic strategies for drug development.

Agrochemical Applications

Intermediate in Herbicide and Insecticide Production

This compound is widely utilized as an intermediate in the synthesis of more complex molecules for the agrochemical industry. guidechem.comjubilantingrevia.com An intermediate is a molecule that is formed from the reactants and reacts further to give the final products in a chemical reaction. The production of this compound itself is typically achieved through the ammoxidation of 4-methylpyridine (B42270) (also known as γ-picoline), where 4-methylpyridine is reacted with ammonia (B1221849) and air in the presence of a catalyst. google.comchemicalbook.comchemicalbook.com This process is highly efficient, with conversion rates of 4-methylpyridine reported to be above 99% and yields of this compound exceeding 98%. google.comchemicalbook.com

The resulting this compound serves as a precursor for various pyridine derivatives. guidechem.com While specific commercial herbicides directly synthesized from this compound are not extensively documented in publicly available literature, the pyridine chemical class, to which this compound belongs, is foundational to numerous herbicides and insecticides. For example, pyridine carboxylate herbicides are a known class of agrochemicals. researchgate.net Furthermore, research into pyridine derivatives for insecticidal applications is an active field. Studies have demonstrated the synthesis of new thienylpyridines and related heterocyclic compounds derived from cyanopyridine structures, which have been evaluated for their insecticidal activity. acs.org This highlights the role of the cyanopyridine scaffold in creating novel molecules for pest management.

Table 1: Synthesis of this compound via Ammoxidation of 4-Methylpyridine

| Parameter | Description | Reference |

|---|---|---|

| Reactants | 4-Methylpyridine, Ammonia (NH₃), Air (Oxygen) | google.comchemicalbook.com |

| Process | Vapor-phase catalytic ammoxidation | google.com |

| Catalyst System | Often a mixed metal oxide catalyst, for example based on Vanadium and Antimony (e.g., V₂O₅-Sb₂O₃-MoO₃-P₂O₅) or a catalyst on an aluminum oxide carrier. | guidechem.comgoogle.com |

| Reaction Temperature | Typically in the range of 330-450 °C. | chemicalbook.com |

| Yield | Can be greater than 98%. | google.comchemicalbook.com |

| Conversion Rate | Conversion of 4-methylpyridine can be greater than 99%. | google.comchemicalbook.com |

Formulation of Pesticides and Herbicides

A pesticide formulation is the final commercial product, a mixture of active ingredients and other components, often referred to as inert ingredients. These other ingredients are added to improve storage, handling, application, and effectiveness, and can include carriers, solvents, stabilizers, or adjuvants. google.com

Synergists are a specific type of ingredient that can be added to a formulation to enhance the efficacy of the active ingredient. orst.edu They work by inhibiting metabolic pathways in the pest that would normally break down the pesticide, making the active ingredient more toxic to the target pest. orst.edu

In the available scientific and technical literature, this compound is consistently referenced as a chemical intermediate used in the synthesis of active ingredients. guidechem.comjubilantingrevia.comchemicalbook.com There is no significant evidence to suggest that it is used as a component in final agrochemical formulations, such as a solvent, carrier, or synergist. Its primary role in the agrochemical industry is as a foundational building block for creating more complex pesticidal molecules.

Development of Agro-Fungicides

The search for novel fungicides is a critical area of agrochemical research, driven by the need to manage fungal pathogens and overcome developing resistance to existing treatments. The pyridine structure is a key component in many bioactive compounds, and derivatives of this compound are being actively investigated for their potential as new agro-fungicides.

Research has shown that compounds containing a pyrimidine motif, which is structurally related to pyridine, are important in many agrochemicals, including fungicides. mdpi.com Studies have been conducted to synthesize and evaluate the fungicidal activities of various novel derivatives built upon cyanopyridine-related structures.

Key research findings include:

Cyanopyrimidine Derivatives : A series of novel N-(5-cyanopyrimidine-4-yl)benzamides were synthesized and evaluated for fungicidal properties. Several of these compounds exhibited good fungicidal activity against pathogens like Fusarium oxysporum. jocpr.com

Pyrazolopyridinone Derivatives : In one study, a series of 4-aryl-1-aroyl-5-cyano-3-methyl pyrazolo[4,5-b]pyridin-6-ones were prepared and screened for antifungal activity against Rhizoctonia solani and Penicillium citrinum, where they were found to be fungicidal. researchgate.net

Diarylthiazole Piperidine Derivatives : Researchers have used a diarylthiazole compound containing a pyridine ring as a lead structure to synthesize new derivatives. One resulting compound, 4-[5-(2-cyclopropylaminopyrimidin-4-yl)-4-(4-chloro-2-fluorophenyl)thiazol-5-yl]-1-methylpiperidine, showed excellent fungicidal activity against Phytophthora capsici in vivo, suggesting its potential as a plant protection agent. koreascience.kr

Aminopyrimidine Derivatives : To find new agents against Botrytis cinerea, a series of 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds were synthesized. Many of these compounds, which feature the core pyridine-like ring, possessed excellent fungicidal activity. mdpi.com

These studies underscore the importance of the cyanopyridine and related heterocyclic scaffolds in the discovery of new fungicidal compounds. The modification of these core structures allows chemists to develop novel molecules with potentially improved efficacy and a different mode of action to combat plant diseases.

Table 2: Research on Fungicidal Activity of Cyanopyridine-Related Derivatives

| Derivative Class | Target Pathogen(s) | Key Finding | Reference |

|---|---|---|---|

| N-(5-cyanopyrimidine-4-yl)benzamides | Fusarium oxysporum, Clematis mandshurica | Some derivatives showed good fungicidal activity, with one compound exhibiting over 68% efficacy against the tested fungi. | jocpr.com |

| Pyrazolo[4,5-b]pyridin-6-ones | Rhizoctonia solani, Penicillium citrinum | Ten synthesized compounds were tested and found to be fungicidal against the target pathogens. | researchgate.net |

| 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines | Botrytis cinerea | Most of the synthesized compounds possessed excellent fungicidal activity against gray mold. | mdpi.com |

| Diarylthiazole Piperidine Derivatives | Phytophthora capsici | A synthesized derivative showed superior in vivo fungicidal activity compared to the lead compound and a commercial fungicide. | koreascience.kr |

Spectroscopic and Computational Investigations of 4 Cyanopyridine

Spectroscopic Characterization Techniques

Infrared (IR) Spectroscopy: Analysis of C≡N and other Vibrational Modes

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and analyzing molecular vibrations. For 4-cyanopyridine, the IR spectrum provides key information about its structure, particularly the presence of the nitrile (C≡N) group and the pyridine (B92270) ring.

The characteristic stretching vibration of the nitrile group (C≡N) in this compound typically appears in the region of 2200-2250 cm⁻¹ researchgate.netmdpi.comlibretexts.orgtandfonline.com. Studies have assigned a strong band around 2202 cm⁻¹ to the C≡N stretching vibration researchgate.net. In coordination complexes where this compound acts as a ligand, the C≡N stretching frequency can shift. For instance, in bi-coordinated compounds, the asymmetric stretching vibration of the cyano group is shifted to higher frequencies researchgate.netrsc.org. Conversely, upon reduction or excitation in certain metal complexes, the C≡N IR band can shift to lower frequencies and its intensity can increase significantly acs.org. Computational studies, such as Density Functional Theory (DFT) calculations, are often used to assign other vibrational modes of the pyridine ring, including C=C and C=N stretching vibrations, which typically appear in the 1500-1650 cm⁻¹ range researchgate.netlibretexts.org. For example, bands at 1564 cm⁻¹ and 1544 cm⁻¹ have been assigned to C=C and C=N stretching of the aromatic ring, respectively researchgate.net.

Table 1: Key IR Vibrational Modes of this compound

| Vibration Type | Wavenumber (cm⁻¹) | Assignment/Notes | Source(s) |

| C≡N Stretch | ~2202 | Nitrile group stretching | researchgate.net |

| C≡N Stretch | 2235-2245 | Coordinated pyCN ligand stretching | scielo.br |

| C≡N Stretch (shifted) | ~2164 | Shifted due to coordination to Au(111) | cdnsciencepub.com |

| C=C/C=N Ring Stretch | ~1600 | Aromatic ring stretching | researchgate.netmdpi.com |

| C=C/C=N Ring Stretch | 1564, 1544 | Aromatic ring stretching (C=C and C=N) | researchgate.net |

| Ring Deformation | 1416, 1554 | Ring deformation modes | cdnsciencepub.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and electronic environment of atoms. Both ¹H NMR and ¹³C NMR have been employed to characterize this compound and its derivatives.

In ¹H NMR spectra, the protons of the pyridine ring in this compound typically appear in the aromatic region. Due to the symmetry of the molecule, the protons at positions 2 and 6 are equivalent, and the protons at positions 3 and 5 are equivalent. The specific chemical shifts depend on the solvent and experimental conditions mdpi.comipb.pt. For instance, signals around δ 8.34 ppm and δ 8.35 ppm have been assigned to protons H-8 and H-7 (corresponding to positions 2/6 and 3/5 of the pyridine ring, respectively) in related styrylpyridine systems mdpi.com.

For ¹³C NMR, the carbon of the nitrile group (C≡N) is highly deshielded and typically appears at lower field. In general, cyanide carbons (C≡N) are found in the range of 110-120 ppm ucl.ac.uk. The carbons of the pyridine ring also exhibit characteristic chemical shifts. For example, in related systems, the carbon attached to the nitrile group (C-4) might appear around 159.80 ppm , while other ring carbons resonate at different fields depending on their position and substituents mdpi.com. Computational methods, such as DFT and GIAO calculations, are frequently used to assign these signals and confirm the molecular structure mdpi.comnih.gov.

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns of a compound, providing insights into its structure. For this compound, Electron Ionization (EI) mass spectrometry would typically reveal a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation occurs when the molecular ion breaks down into smaller, charged fragments. Common fragmentation pathways for pyridine derivatives might involve the loss of HCN or other small neutral molecules. The specific fragmentation patterns can be complex and are influenced by the internal energy of the molecular ion uni-saarland.delibretexts.orgresearchgate.net.

X-ray Diffraction (Single Crystal and Powder) for Structural Elucidation

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional crystal structure of a compound, including bond lengths, bond angles, and intermolecular interactions. Studies have utilized both single-crystal and powder X-ray diffraction to elucidate the structures of this compound itself and its coordination complexes researchgate.netrsc.orgacs.orgrsc.orgunisa.it.

UV/Vis Spectroscopy

UV-Visible (UV/Vis) spectroscopy is used to study electronic transitions within molecules, typically involving π electrons in conjugated systems. This compound, with its aromatic pyridine ring and nitrile group, exhibits absorption in the UV region. The absorption maxima (λmax) and molar absorptivities (ε) provide information about the electronic structure and the nature of the electronic transitions, such as π→π* and n→π* transitions researchgate.netmsu.edushu.ac.ukuomustansiriyah.edu.iq.

In studies involving substituted pyridines or metal complexes of this compound, absorption bands are often observed in the range of 265-308 nm and 358-375 nm (in CH₂Cl₂), which are attributed to π→π* transitions within the aromatic rings and other conjugated systems researchgate.net. The presence of conjugation generally leads to bathochromic (red) shifts and hyperchromic (increased intensity) effects in UV-Vis spectra msu.edu. The energy of metal-to-ligand charge transfer (MLCT) transitions in metal complexes containing this compound can also be correlated with the reduction potential of the metal center nih.gov.

Computational Chemistry and Theoretical Studies

Computational Modeling of Molecular Interactions (e.g., Solubility, Adsorption)

Computational methods play a crucial role in understanding and predicting the behavior of this compound in various chemical environments, particularly concerning its solubility and adsorption properties.

Solubility Prediction: Quantitative structure-property relationship (QSPR) models, including hybrid approaches such as the Jouyban-Acree-Artificial Neural Network (JAANN) model, have been developed and applied to predict the solubility of active pharmaceutical ingredients (APIs) in binary solvent mixtures. These models have been utilized for compounds like this compound, with studies indicating that corrected predictive models can offer improved accuracy compared to earlier versions acs.orgresearchgate.net. Specifically, models based on the Jouyban-Acree and modified van't Hoff–Jouyban–Acree approaches have demonstrated satisfactory correlations for solubility data in various solvent systems researchgate.net. The partition coefficient for this compound has been reported as 0.82, providing a fundamental descriptor for its lipophilicity ucl.ac.uk.

Adsorption Studies: Density Functional Theory (DFT) is a cornerstone computational technique for investigating the adsorption of this compound onto different surfaces, including metal and metal oxide nanoparticles core.ac.ukrsc.orgresearchgate.netmdpi.commdpi.comresearchgate.net. Research on gold surfaces, such as Au(111), has revealed that the adsorption orientation of this compound is sensitive to the applied electrode potential. At more negative potentials, the molecule typically adsorbs perpendicularly via its pyridine nitrogen atom. Conversely, at positive potentials, adsorption is favored through the nitrile nitrogen. In the intermediate potential range, parallel adsorption, mediated by the pi electron system of the aromatic ring, has been observed mdpi.comresearchgate.net. DFT calculations have been instrumental in determining adsorption energies and identifying preferred binding sites, frequently indicating the pyridine nitrogen as the primary interaction point on silver nanoparticles mdpi.com.

On cerium oxide (CeO2) surfaces, DFT analyses have elucidated specific adsorption structures of this compound. These studies suggest that steric hindrances between the pyridine ring and the surface can impede the formation of certain chemical bonds, such as the CCN-OS bond, thereby influencing the adsorption process rsc.org. DFT has also been applied to examine the adsorption of this compound on nanocomposite materials, for instance, ZnO-graphene oxide, in the context of surface-enhanced Raman scattering (SERS) researchgate.net. Additionally, molecular docking simulations have been employed to explore structure-activity relationships, particularly in interactions with biological targets researchgate.net.

Molecular Dynamics Simulations (if applicable)

Molecular dynamics (MD) simulations, often integrated with Density Functional Theory (DFT), provide advanced insights into molecular interactions and reaction mechanisms, particularly at interfaces rsc.org. For instance, DFT-MD simulations incorporating explicit solvent molecules have been utilized to investigate reaction pathways, such as the hydration of nitriles on metal oxide surfaces, offering a detailed mechanistic view rsc.org.

Techniques such as umbrella sampling, when coupled with DFT-MD, are valuable for constructing free energy landscapes and identifying minimum free energy pathways for adsorption processes. This approach yields critical information regarding the energetics and kinetics of these molecular interactions rsc.orgrsc.org. While direct, standalone MD simulations focusing exclusively on the dynamic behavior of this compound in bulk solution are not extensively detailed in the available literature snippets, the computational frameworks that incorporate MD principles are essential for analyzing its interfacial behavior and complex interaction dynamics researchgate.netrsc.org. The preparation of solvated molecular structures for MD simulations is also facilitated by specialized computational tools researchgate.net.

Compound List:

this compound

Advanced Materials Science Applications

Development of Advanced Materials

4-Cyanopyridine is instrumental in the development of advanced materials, primarily through the construction of coordination polymers and the engineering of crystalline structures. It can function as a monodentate ligand, coordinating through its pyridine (B92270) nitrogen, or as a linear, bidentate ligand that uses both the pyridine and nitrile nitrogen atoms to bridge two different metal centers. rsc.orgresearchgate.net This dual coordination capability is fundamental to its role in materials science.

Research has demonstrated the synthesis of numerous new polymeric transition metal compounds using this compound with metals such as copper (Cu), manganese (Mn), nickel (Ni), and cobalt (Co). rsc.orgresearchgate.net For instance, compounds with the general formula [M(II)X₂(4-CNpy)₂]n (where M is a metal and X is a halide) have been synthesized and thermally treated to create new polymeric structures. researchgate.net In some of these materials, this compound acts as a monodentate ligand, forming polymeric chains of octahedra. researchgate.net In others, it behaves as a bidentate ligand, creating layered structures with linear M(II)-py-C≡N-M(II) bridges. researchgate.net

Furthermore, this compound is utilized in creating other classes of materials. It is a key component in the formation of cationic arene complexes. fellowchemical.com Its derivatives have also been explored for their potential in energy storage, specifically as anolytes in nonaqueous redox flow batteries, which benefit from the large electrochemical window that organic molecules can provide. jcesr.org The ability to form cocrystals, for example with dicarboxylic acids, by leveraging intermolecular interactions like hydrogen bonds and π-π stacking, further showcases its utility in crystal engineering and the design of solid-state materials with specific physical properties.

Precursor for Polymers and Coatings

This compound serves as a valuable precursor in the synthesis of specialized polymers and resins. It is specifically employed in the production of polymers that require enhanced thermal stability and robust mechanical properties. chemimpex.com While the direct polymerization of this compound is not commonly detailed, its derivatives are key components in creating advanced conjugated polymers.

For example, cyanopyridine-based monomers are synthesized and then polymerized to create materials suitable for electroluminescent and photovoltaic applications. nih.gov A typical synthesis involves creating a more complex monomer that incorporates the cyanopyridine structure, such as 4, 6-Bis (4-bromophenyl)-2-(octyloxy) pyridine-3-carbonitrile, which is then used in polymerization reactions. nih.gov The nitrile group (C≡N) is generally known to be capable of polymerization in the presence of certain metals, and this reactivity is a background characteristic that enhances the utility of nitrile-containing compounds like this compound in materials science. fellowchemical.com

Ligands in Catalysis

The function of this compound as a ligand in catalysis is one of its most significant applications. Its ability to coordinate with metal centers allows it to modulate the electronic properties and reactivity of catalysts.

In one notable application, this compound is used as an axial ligand in cobalt(II) metalloporphyrin complexes. chemicalbook.com These complexes, such as (this compound)[meso-tetra(para-methoxyphenyl)porphyrinato]cobalt(II), have been successfully used as catalysts for the degradation of organic dyes like methylene (B1212753) blue. chemicalbook.com The strong π-acceptor character of the this compound ligand influences the electronic and structural properties of the cobalt center, enhancing its catalytic activity. chemicalbook.com

Another key area is in oxidation catalysis. In olefin epoxidation reactions catalyzed by methyltrioxorhenium (MTO), Lewis bases are often added to prevent the acidic rhenium center from causing unwanted ring-opening of the newly formed epoxide. acs.org this compound has proven to be an effective Lewis base in this role, coordinating to the rhenium center and suppressing the degradation of the epoxide product. acs.org

Furthermore, this compound plays a crucial role in modern organic synthesis through metal-free catalysis. It can react with bis(pinacolato)diboron (B136004) to generate a pyridine-boryl radical in situ. researchgate.net This radical acts as a bifunctional reagent, serving as both a pyridine precursor and a boryl radical source to facilitate novel radical addition and C-C coupling reactions. researchgate.net It has also been used as a nitrile source in electrochemical decarboxylative cyanation of amino acids, demonstrating its versatility under electrochemical conditions. acs.org

The table below summarizes key catalytic systems where this compound is employed as a ligand.

| Catalytic System | Metal Center | Role of this compound | Application |

| Cobalt(II) Porphyrin Complexes | Cobalt (Co) | Axial ligand, π-acceptor to modulate electronic properties | Degradation of methylene blue dye |

| Methyltrioxorhenium (MTO) | Rhenium (Re) | Lewis base to suppress epoxide ring-opening | Olefin epoxidation |

| Pyridine-boryl radical generation | None (Metal-free) | Reagent to form a bifunctional radical intermediate | Radical addition/C-C coupling |

| Electrochemical Decarboxylative Cyanation | None (Electrochemical) | Nitrile source for cyanation | Synthesis of nitriles from amino acids |

Metal-Organic Frameworks (MOFs) Construction

The unique structural properties of this compound, particularly its linearity when acting as a bridging ligand, make it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs). rsc.org MOFs are crystalline materials composed of metal ions or clusters linked together by organic molecules, and the geometry of the linker is critical in determining the final structure and porosity of the framework.

This compound can act as a bidentate ligand, coordinating to two different metal atoms through its pyridine and nitrile nitrogens, forming a linear M-N-C-C₆H₄-N-M bridge. rsc.orgresearchgate.net This linearity is highly desirable for building ordered, extended networks. Research has led to the synthesis and characterization of several coordination polymers that are precursors or examples of MOF-type structures. researchgate.net

The table below details some of the coordination polymers synthesized using this compound, highlighting its role as a versatile building block.

| Compound Formula | Metal Ion | Halide | Coordination Mode of this compound | Resulting Structure |

| [CuCl₂(4-CNpy)]n | Cu(II) | Cl | Bidentate | Layered structure |

| [MnCl₂(4-CNpy)]n | Mn(II) | Cl | Bidentate | Layered structure |

| [NiCl₂(4-CNpy)₂]n | Ni(II) | Cl | Monodentate | Single chains of octahedra |

| [CoBr₂(4-CNpy)₂]n | Co(II) | Br | Monodentate | Single chains of octahedra |

| [NiBr₂(4-CNpy)]n | Ni(II) | Br | Bidentate | Layered structure |

These examples demonstrate that by selecting the metal halide and controlling reaction conditions, this compound can be used to direct the formation of either one-dimensional chains (with monodentate coordination) or two-dimensional layers (with bidentate coordination), which are fundamental motifs in the design of three-dimensional MOFs. researchgate.net The ability to form these ordered structures is the basis for creating new porous materials with potential applications in gas storage, separation, and catalysis.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes and Catalytic Systems

The industrial synthesis of 4-cyanopyridine has traditionally relied on the ammoxidation of 4-picoline. google.comchemicalbook.com This process involves the reaction of 4-methylpyridine (B42270) with ammonia (B1221849) and air at high temperatures (330-450°C) in the presence of a catalyst. chemicalbook.comchemicalbook.com Current methods have achieved high conversion rates of 4-picoline (>99%) and yields of this compound (>98%). google.comchemicalbook.com However, ongoing research aims to develop even more efficient, cost-effective, and environmentally benign synthetic strategies.

Future explorations are focused on several key areas:

Catalyst Development: The efficiency of the ammoxidation process is highly dependent on the catalyst. guidechem.com While catalysts based on vanadium oxide (V₂O₅) and combinations with other metal oxides like Sb₂O₃, MoO₃, and P₂O₅ have been effective, research is moving towards novel catalyst formulations. guidechem.com One patented system uses a complex metal oxide catalyst with the general formula AₐBₙCₙCr₁₀Oₓ, where A, B, and C represent various combinations of metals, to optimize the reaction. google.com Future work will likely involve designing catalysts that can operate at lower temperatures and pressures, reducing energy consumption and improving the process's green credentials.

Alternative Synthetic Pathways: Researchers are investigating entirely new ways to construct the this compound molecule. One innovative, metal-free approach utilizes a pyridine-boryl radical, generated in situ from this compound and bis(pinacolato)diboron (B136004). acs.org This radical can then react with various acceptors like α,β-unsaturated ketones, aldehydes, and imines to create substituted pyridine (B92270) derivatives. acs.org While this specific example uses this compound as a starting material, the exploration of such radical-based mechanisms could open pathways for its synthesis from different precursors.

Process Optimization: Beyond the catalyst, optimizing reaction conditions such as the molar ratio of reactants (e.g., 4-picoline:NH₃:air) and developing more efficient purification methods like negative pressure rectification are continuous goals. google.com

| Catalyst System | Key Components | Typical Reaction | Reported Advantage/Focus | Reference |

|---|---|---|---|---|

| Vanadium-Based Catalysts | V₂O₅, V₆O₁₃, V₂O₄ | Ammoxidation of 4-picoline | Well-established for ammoxidation reactions. | guidechem.com |

| Mixed Metal Oxides | Sb₂O₃-V₂O₅-MoO₃-P₂O₅ | Ammoxidation of 4-picoline | High conversion (96%) and selectivity (82%). | guidechem.com |

| Complex Cr-Based Oxides | AₐBₙCₙCr₁₀Oₓ (A=Li, Na, Ti; B=Mn, Mg, V; C=W, Cu, Ge) | Ammoxidation of 4-picoline | High yield (>98%) and simple process. | google.com |

| Rhenium-Based Heterogeneous Catalysts | Re₂O₇/γ-Al₂O₃ | Olefin metathesis (using cyanopyridine as a ligand) | Cyanopyridine acts as a Lewis base to suppress side reactions. | mdpi.com |

Design and Synthesis of New this compound Derivatives with Enhanced Bioactivity

The cyanopyridine scaffold is a crucial pharmacophore found in numerous therapeutic agents. nih.gov Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-Alzheimer's properties. nih.govchemicalbook.com Future research is intensely focused on designing and synthesizing novel this compound derivatives with improved potency and selectivity.

A key strategy involves creating hybrid molecules that target specific biological pathways. For instance, researchers have designed and synthesized cyanopyridone derivatives intended to act as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are critical targets in cancer therapy. nih.gov In one study, non-fused cyanopyridones demonstrated potent antiproliferative activity against breast (MCF-7) and liver (HepG2) cancer cell lines, with some compounds showing greater efficacy than the standard drug, taxol. nih.gov

The structure-activity relationship (SAR) is a guiding principle in this field. Minor structural modifications can lead to significant changes in biological activity. For example, the introduction of a 4-chlorophenyl group at a specific position on a fused pyridopyrimidine ring system resulted in the highest activity against MCF-7 cells among a series of related compounds. nih.gov The incorporation of trifluoromethyl phenyl moieties is another strategy, intended to enhance binding interactions with target proteins. nih.gov The ultimate goal is to develop drug candidates with high efficacy and minimal side effects, leveraging the versatile chemistry of the this compound core. nih.gov

Investigation of Advanced Supramolecular Architectures for Specific Functions

This compound's unique structure, featuring two distinct nitrogen donor atoms (the pyridine ring nitrogen and the nitrile nitrogen), makes it an excellent ligand for constructing complex supramolecular assemblies. rsc.orgresearchgate.net It can act as a monodentate ligand, coordinating through the pyridine nitrogen, or as a linear, bidentate bridging ligand, connecting two metal centers. rsc.orgresearchgate.net This versatility is being exploited to build novel coordination polymers and metal-organic frameworks (MOFs).

The linearity of the this compound bridge is particularly useful for creating predictable and well-ordered structures, such as layered or chain-like polymers with transition metals like copper, manganese, and nickel. rsc.orgresearchgate.net These structures are not merely of academic interest; they hold potential for applications in materials science. rsc.org

Future research directions in this area include:

Functional Materials: Designing supramolecular architectures that exhibit specific functions, such as porosity for gas storage, photoluminescence for optical devices, or catalytic activity. researchgate.netfrontiersin.org

Hierarchical Assembly: Moving beyond simple polymers to create more complex, hierarchical structures where initial assemblies (e.g., helical chains) further organize into superstructures. researchgate.net

Stimuli-Responsive Materials: Creating dynamic frameworks that can change their structure or function in response to external stimuli like light, heat, or the introduction of a specific chemical guest. frontiersin.org The ability to control the assembly of these architectures through careful selection of metal ions, counter-anions, and reaction conditions is a key challenge and a major focus of ongoing investigation. frontiersin.orgnih.gov

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is revolutionizing the development of new molecules and materials. This integrated approach allows for a more rational and efficient design process, saving time and resources.

Predicting Reactivity and Mechanisms: Computational methods, such as Density Functional Theory (DFT), are used to investigate reaction pathways and predict the reactivity of molecules. For example, DFT calculations were crucial in understanding the formation and reactivity of the pyridine-boryl radical derived from this compound, providing evidence for the proposed reaction mechanism. acs.org

Molecular Docking and SAR: In drug design, molecular docking simulations are used to predict how a potential drug molecule, such as a this compound derivative, will bind to its biological target (e.g., an enzyme or receptor). nih.govnih.gov These simulations provide insights into the binding mode and help explain structure-activity relationships, guiding the design of more potent inhibitors. nih.gov

Material Property Prediction: Computational tools can predict the structural and electronic properties of supramolecular architectures before they are synthesized. This includes calculating parameters like pore size in MOFs or the electronic band gap in materials intended for optoelectronic applications. nih.gov

By using computational screening to identify promising candidates, experimental efforts can be focused on the most viable molecules and materials, accelerating the discovery process.

Expanding Applications in Emerging Fields (e.g., Optoelectronics, Sensing)

While this compound is well-established as a pharmaceutical and agrochemical intermediate, its unique electronic and coordination properties are paving the way for its use in high-technology fields. chemicalbook.comjubilantingrevia.comresonancesl.com

常见问题

Q. What are the recommended methods for determining the solubility of 4-cyanopyridine in various solvents, and how do temperature and solvent choice affect solubility?

The solubility of this compound can be determined using the gravimetric method across a temperature range (e.g., 268.15–318.15 K). Experimental data show that this compound exhibits greater solubility in polar solvents like water and methanol compared to non-polar solvents. Temperature significantly impacts solubility, with this compound demonstrating stability up to 298.15 K, unlike its isomer 3-cyanopyridine, which shows a sharp solubility increase above this threshold. Computational models like the Wilson equation and molecular simulations can elucidate solvent-molecule interactions, aiding in predicting solubility behavior .

Q. What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?

Key techniques include:

- IR Spectroscopy : Identifies coordination modes (monodentate vs. bidentate) via shifts in cyano-group stretching vibrations (e.g., vas(CN) at ~2230 cm⁻¹ for monodentate vs. higher frequencies for bidentate coordination) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure and hydrogen bonding in salts like 4-cyanopyridinium hydrogensquarate .

- UV-Vis Spectroscopy : Used to study electronic transitions in coordination complexes and photochemical reactions .

Q. How can this compound be synthesized, and what are the optimal conditions for high yield?

A novel synthesis route for derivatives like 4-dimethylaminopyridine (DMAP) involves reacting this compound with styrene in a 1:1.2 molar ratio under reflux with 40% NaOH. This method achieves a 73.8% yield, with styrene recoverable for reuse. Structural confirmation is performed via IR and ¹H NMR .

Advanced Research Questions

Q. How does this compound function as a ligand in transition metal complexes, and what structural features influence its coordination behavior?

this compound acts as a monodentate ligand via the pyridine nitrogen (Npy) or bidentate via both Npy and cyano nitrogen (NCN). In coordination polymers (e.g., [NiCl₂(4-CNpy)₂]ₙ), monodentate binding forms single/double chains, while bidentate coordination creates layered structures. IR spectroscopy and X-ray powder diffraction are critical for distinguishing coordination modes. Jahn-Teller distortions in Cu(II) complexes further illustrate structural flexibility .

Q. What role does this compound play in fluorescence quenching experiments, and how can such studies inform mechanistic pathways in photochemical reactions?

In fluorescence quenching studies, this compound quenches excited states of photoreductants like CBZ6, as shown by Stern-Volmer plots. This quenching effect (concentration-dependent) helps rule out electron transfer mechanisms (e.g., SET) and supports hydrogen atom transfer (HAT) pathways in photoredox catalysis .

Q. What are the challenges in designing coordination polymers using this compound, and how do synthesis conditions affect the resulting polymeric structures?

Challenges include controlling ligand coordination mode (mono- vs. bidentate) and stabilizing supramolecular architectures. Thermal decomposition of precursor complexes (e.g., [NiCl₂(4-CNpy)₂]ₙ → [NiCl₂(4-CNpy)]ₙ) alters dimensionality from chains to layers. Solvent choice and reaction temperature are critical for achieving desired polymorphs, as seen in triclinic vs. monoclinic Cu(II) complexes .

Q. How can computational methods complement experimental data in understanding this compound interactions?